1,3-Diisopropylcyclohexane
Overview
Description
1,3-Diisopropylcyclohexane is an organic compound with the chemical formula C<sub>12</sub>H<sub>24</sub> . It belongs to the class of cycloalkanes and is characterized by its unique structural arrangement. The compound consists of a cyclohexane ring with two isopropyl (2-methylpropyl) groups attached at the 1 and 3 positions.
Synthesis Analysis
The synthesis of 1,3-Diisopropylcyclohexane involves the alkylation of cyclohexane using isopropyl halides (such as isopropyl bromide or isopropyl chloride) under suitable conditions. The reaction typically occurs via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Molecular Structure Analysis
1,3-Diisopropylcyclohexane adopts a chair conformation for its cyclohexane ring. The two isopropyl groups are equatorial, minimizing steric interactions. The compound’s three-dimensional structure plays a crucial role in its physical properties and reactivity.
Chemical Reactions Analysis
- Hydrogenation : The double bonds in 1,3-Diisopropylcyclohexane can be selectively hydrogenated to form the corresponding cyclohexane derivative.
- Substitution Reactions : The isopropyl groups can undergo substitution reactions, leading to various functionalized derivatives.
- Ring-Opening Reactions : Under specific conditions, ring-opening reactions can occur, yielding open-chain compounds.
Physical And Chemical Properties Analysis
- Melting Point : 1,3-Diisopropylcyclohexane typically melts around -30°C .
- Boiling Point : The compound has a boiling point of approximately 170°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Density : The density of 1,3-Diisopropylcyclohexane is around 0.8 g/cm<sup>3</sup> .
Scientific Research Applications
1. Flame Retardant Constituent
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), closely related to 1,3-Diisopropylcyclohexane, is primarily used as an additive flame retardant. It consists of diastereoisomers such as alpha-TBECH and beta-TBECH. This compound has been found in the blubber extracts of Canadian Arctic beluga, indicating its persistence in the environment (Tomy et al., 2008).
2. Conformational Analysis in Chemical Synthesis
The structural investigation of 1,3-dioxanes, six-membered heteroanalogs of cyclohexane, which includes 1,3-Diisopropylcyclohexane, is essential due to their valuable pharmacological properties and applications in fine organic synthesis. Computational simulations play a crucial role in understanding their conformational isomerization, which is pivotal in chemical synthesis (Kuznetsov et al., 2009).
3. Catalyst in Enantioselective Synthesis
1,3-Diisopropylcyclohexane derivatives, such as 2,5-Diisopropylcyclohexane-1,4-bis(indenyl)titanium Dichloride, have been used as catalysts for enantioselective synthesis, particularly in the pinacol coupling of benzaldehyde. Such catalysts are critical in producing chiral compounds, which have wide applications in drug synthesis and other areas of medicinal chemistry (Halterman et al., 2000).
4. Polymerization Initiator
1,3-Diisopropenylbenzene, related to 1,3-Diisopropylcyclohexane, serves as a difunctional initiator in anionic polymerization processes. This application is significant in the field of polymer chemistry, where controlled polymerization is essential for creating specific polymer architectures (Yu et al., 1996).
5. Optical and Dielectric Material Applications
1,3-Dioxolane derivatives, closely related to 1,3-Diisopropylcyclohexane, have been used to enhance the dielectric and optical anisotropy of liquid crystals. This is particularly significant for applications in display technologies and optical devices (Chen et al., 2015).
6. Medicinal Chemistry: Asymmetric Synthesis
In medicinal chemistry, the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to an achiral allyl alcohol using diisopropyl tartrate as a chiral auxiliary demonstrates the relevance of 1,3-Diisopropylcyclohexane derivatives. This method allows for the creation of highly enantioselective compounds, crucial in drug development (ShimizuMakoto et al., 1996).
7. Conformational Studies in Organic Chemistry
1,3-Diisopropylcyclohexane and its derivatives have been the subject of extensive conformational studies, which are vital in understanding the physical and chemical properties of organic compounds. These studies have implications in synthetic strategy development and prediction of molecular behavior (Wiberg et al., 1999).
Safety And Hazards
1,3-Diisopropylcyclohexane is generally considered to be of low toxicity. However, as with any chemical, proper handling, storage, and disposal procedures should be followed. Avoid inhalation, skin contact, and ingestion. Always consult safety data sheets (SDS) for specific safety information.
Future Directions
Research on 1,3-Diisopropylcyclohexane could explore:
- Functionalization : Developing new derivatives with modified properties.
- Catalytic Transformations : Investigating catalytic methods for its synthesis.
- Biological Applications : Exploring potential applications in drug design or materials science.
properties
IUPAC Name |
1,3-di(propan-2-yl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTCMYUFBNCSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334937 | |
Record name | 1,3-Diisopropyl cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropylcyclohexane | |
CAS RN |
7045-70-7 | |
Record name | 1,3-Diisopropyl cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIISOPROPYLCYCLOHEXANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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